molecular formula C10H14Br2O2 B14072123 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene CAS No. 100362-78-5

2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene

Cat. No.: B14072123
CAS No.: 100362-78-5
M. Wt: 326.02 g/mol
InChI Key: ORSMWUIFKCBSHC-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is an organic compound characterized by the presence of two bromine atoms and two allyloxy groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene typically involves the bromination of a suitable precursor followed by the introduction of allyloxy groups. One common method involves the reaction of 2,3-dibromobut-2-ene with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyloxy groups can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The double bonds in the butene backbone can be reduced to form saturated compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of saturated butane derivatives.

Scientific Research Applications

2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene involves its ability to undergo various chemical transformations. The bromine atoms and allyloxy groups provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations can lead to the formation of new functional groups and molecular structures, which can interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-butene: A simpler analog with two bromine atoms and a butene backbone.

    1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: A related compound with a benzene ring and propynyl groups.

    2,2-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol: A compound with a phenylene backbone and diethanol groups.

Uniqueness

2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene is unique due to its combination of bromine atoms and allyloxy groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound for various applications in synthesis, research, and industry.

Properties

CAS No.

100362-78-5

Molecular Formula

C10H14Br2O2

Molecular Weight

326.02 g/mol

IUPAC Name

2,3-dibromo-1,4-bis(prop-2-enoxy)but-2-ene

InChI

InChI=1S/C10H14Br2O2/c1-3-5-13-7-9(11)10(12)8-14-6-4-2/h3-4H,1-2,5-8H2

InChI Key

ORSMWUIFKCBSHC-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=C(COCC=C)Br)Br

Origin of Product

United States

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